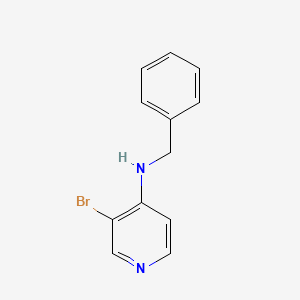

N-benzyl-3-bromopyridin-4-amine

Description

Properties

CAS No. |

100953-53-5 |

|---|---|

Molecular Formula |

C12H11BrN2 |

Molecular Weight |

263.138 |

IUPAC Name |

N-benzyl-3-bromopyridin-4-amine |

InChI |

InChI=1S/C12H11BrN2/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) |

InChI Key |

DIUAXBXBEOJRQV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=C(C=NC=C2)Br |

Synonyms |

3-BROMO-4-BENZYLAMINOPYRIDINE |

Origin of Product |

United States |

Preparation Methods

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., THF, DMF) enhance imine stability, while Raney nickel or palladium catalysts accelerate hydrogenation. For instance, Raney Ni (2–5 wt%) under 1.0 MPa H₂ at 50°C achieves full conversion within 2 hours, as demonstrated in analogous benzylamine syntheses.

Nitration and Reduction Pathways

A four-step nitration-reduction sequence adapted from benzylamine patents provides an alternative route:

-

Acetylation : N-Benzyl-3-bromopyridine undergoes acetylation with acetic anhydride at 120°C (95% yield).

-

Nitration : Nitrosonitric acid at −5°C introduces a nitro group para to the bromine (90% yield).

-

Deprotection : Hydrolysis with 36% HCl at 105°C removes acetyl groups (98% yield).

-

Reduction : Catalytic hydrogenation with Raney Ni (1.0 MPa H₂, 50°C) reduces the nitro group to an amine (99.5% purity).

Coupling Reactions and Process Optimization

Coupling 3-bromo-4-aminopyridine with benzyl halides using HATU/DIPEA in THF achieves moderate yields (20–77%). Phosphorus oxychloride (POCl₃) in pyridine emerges as a superior activating agent, enabling 92% yield under reflux conditions.

Solvent Effects

Reactions in THF proceed faster than in DMF due to reduced side reactions. Low temperatures (0–5°C) minimize decomposition of sensitive intermediates.

Comparative Analysis of Methodologies

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Alkylation-Deprotection | TFA, TMSOTf, RT, 2h | 70–96 | >99 | High |

| Reductive Amination | NaBH₃CN, MeOH, pH 5–6 | 63–77 | 95–98 | Moderate |

| Nitration-Reduction | Ac₂O, HNO₃, Raney Ni, 50°C | 90–95 | 99.5 | High |

| Coupling | POCl₃, Pyridine, THF, Reflux | 92 | 99.8 | Moderate |

The alkylation-deprotection route offers the highest yields and scalability, while nitration-reduction ensures exceptional purity. Coupling methods, though efficient, require stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

Benzyl-(3-bromo-4pyridyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyridyl ketones or carboxylic acids.

Reduction: Formation of Benzyl-(4-pyridyl)-amine.

Substitution: Formation of various substituted pyridylamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-3-bromopyridin-4-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for developing inhibitors targeting specific biological pathways.

Inhibition of PI3K/Akt/mTOR Pathway

Recent studies have highlighted the significance of compounds that inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancers. This compound derivatives have been synthesized and evaluated for their inhibitory effects on this pathway. For example, certain derivatives demonstrated potent inhibition of Akt phosphorylation and tumor growth in xenograft models, indicating their potential as anticancer agents .

Anti-inflammatory Properties

Research has indicated that benzamide derivatives exhibit anti-inflammatory properties. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines such as IL-6 and prostaglandin E2 in human gingival fibroblasts. Such findings suggest its potential role in treating inflammatory conditions .

Organic Synthesis Applications

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its bromine substituent allows for further functionalization, making it suitable for various synthetic pathways.

Synthesis of Other Pyridine Derivatives

The compound can be employed in the synthesis of other pyridine derivatives through nucleophilic substitution reactions. This versatility is advantageous in developing new materials or biologically active compounds .

Development of New Chemotypes

The compound's structural characteristics enable researchers to explore new chemotypes with enhanced biological activity. For instance, modifications to the benzyl and pyridine moieties can lead to compounds with improved pharmacokinetic properties and selectivity for specific targets .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of Benzyl-(3-bromo-4pyridyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the benzyl group can increase the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzyl-3-bromopyridin-4-amine with analogous compounds based on synthetic methodologies , substituent effects , and physicochemical properties derived from the evidence.

Spectroscopic and Physical Properties

- Key Observations: The presence of bromine in pyridine derivatives is expected to deshield adjacent protons, shifting pyridine ring protons upfield compared to non-halogenated analogs. Benzyl groups typically exhibit distinct NMR signals (e.g., CH₂ at δ 4.5–5.0), which could aid in structural confirmation.

Reactivity and Functionalization Potential

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Demonstrates compatibility with copper-mediated amination, albeit with moderate yields due to steric hindrance .

- (E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine: Highlights the utility of palladium catalysis for constructing conjugated amine-olefin systems, though deprotection steps (e.g., acid hydrolysis) are critical .

- This compound : The bromine atom offers a versatile site for further functionalization (e.g., cross-coupling), while the benzyl group may stabilize the amine against oxidation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-benzyl-3-bromopyridin-4-amine, and how can reaction yields be improved?

- Methodology :

-

Schiff base formation : React 3-bromopyridin-4-amine with benzaldehyde derivatives in ethanol under acidic conditions (e.g., acetic acid) to form intermediates. Isolation via vacuum filtration and washing with methanol/water yields pure products (91% yield, as shown in ).

-

Cyclization : Use sodium hypochlorite pentahydrate in ethanol at room temperature for oxidative cyclization. Monitor completion via TLC (dichloromethane as eluent) and NMR ().

-

Regioselective bromination : Employ N-bromosuccinimide (NBS) in acetonitrile for selective bromination at the 3-position of pyridine ( ).

- Yield Optimization :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol or DCM | High solubility |

| Catalyst | Acetic acid (10 drops) | Accelerates imine formation |

| Reaction Time | 1–3 hours | Prevents decomposition |

Q. How can researchers reliably characterize this compound using spectroscopic methods?

- Key Techniques :

- NMR :

- ¹H-NMR : Look for characteristic shifts: ~8.0–8.1 ppm (pyridine protons), ~7.3–7.5 ppm (benzyl aromatic protons), and ~4.5–5.0 ppm (N–CH₂ protons) ( ).

- ¹³C-NMR : Peaks at ~150–160 ppm (pyridine carbons) and ~130–140 ppm (benzyl carbons) ().

- FTIR : Strong absorbance at ~1596 cm⁻¹ (C=N stretch) and ~1261 cm⁻¹ (C–Br stretch) ().

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., 334.1556 calculated vs. 334.1553 observed) ().

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Techniques :

- Vacuum filtration : Precipitate intermediates using water/methanol washes to remove unreacted starting materials ().

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (0–100%) for final purification ().

- Critical Factors :

- Monitor polarity via TLC (Rf = 0.3–0.5 in DCM).

- Avoid prolonged exposure to light to prevent degradation.

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data be resolved for this compound derivatives?

- Approach :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial arrangements ().

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine absolute configuration. For example, similar compounds (e.g., N-benzylthieno[3,2-d]pyrimidin-4-amine) were resolved with R-factor <5% ( ).

- Case Study : A 0.3 ppm discrepancy in ¹³C-NMR between experimental and theoretical data may arise from solvent effects. Re-measure in CDCl₃ vs. DMSO-d₆ to assess solvent-induced shifts ().

Q. What mechanistic insights explain the regioselectivity of bromination in pyridine derivatives like this compound?

- Mechanism :

- Electrophilic substitution : Bromine (from NBS) attacks the electron-rich 3-position due to directing effects of the amino group at C4 ( ).

- Kinetic vs. thermodynamic control : Higher temperatures favor thermodynamic products, but NBS in acetonitrile at 0°C ensures kinetic control for 3-bromo selectivity ( ).

- Validation :

- DFT calculations : Compare activation energies for bromination at C2, C3, and C4 positions.

- Isotopic labeling : Use deuterated pyridines to track substitution patterns.

Q. How can this compound be utilized in designing bioactive molecules or catalysts?

- Applications :

- Pharmaceutical intermediates : Serve as a scaffold for kinase inhibitors or antiviral agents. For example, similar triazolo-pyridine derivatives exhibit antimicrobial activity ().

- Ligand design : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups ().

- Case Study : Coupling with 4-(2-pyridyl)benzyl chloride under basic conditions yields tertiary amines with potential bioactivity ().

Data Analysis and Contradictions

Q. How should researchers address inconsistencies in melting points or spectral data across studies?

- Troubleshooting :

| Issue | Possible Cause | Solution |

|---|---|---|

| Variable melting points | Polymorphism | Recrystallize from ethanol/water |

| Broad NMR peaks | Proton exchange | Use DMSO-d₆ at 300K |

| Missing HRMS signals | Low ionization efficiency | Apply ESI+ with formic acid additive |

- Cross-Validation : Compare data with structurally analogous compounds (e.g., N-butyl-6-chloropyrimidin-4-amine in ) to identify systematic errors.

Q. What strategies enhance the stability of this compound during long-term storage?

- Best Practices :

- Store in amber vials at –20°C under inert gas (N₂/Ar).

- Avoid humidity (use desiccants) to prevent hydrolysis of the C–Br bond ( ).

- Stability Assessment :

- Monitor via HPLC every 6 months (retention time shifts indicate degradation).

- Conduct accelerated stability studies (40°C/75% RH for 1 month) to predict shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.